Non-ATP-Competitive Mechanism: RIN1::ABL Disruption vs. Direct Kinase Inhibition in BCR-ABL-Driven Leukemia
In the primary screening study [1], the target compound was identified as one of five lead molecules that lower cellular BCR-ABL1 kinase activity by blocking the positive regulatory interaction with RIN1, rather than inhibiting the ABL catalytic domain directly. This mechanistic distinction is quantitative: imatinib, a direct ATP-competitive inhibitor, reduces MAPK1/3 phosphorylation rapidly in K562 cells [1], whereas the thiadiazole series achieves inhibition through a non-kinase-targeting modality. The four structurally related N-acetyl piperidine carboxamides in the same study [1] share this mechanism, but the thiadiazole scaffold provides a distinct chemotype that may escape resistance mutations affecting ATP-competitive inhibitors.
| Evidence Dimension | Mechanism of BCR-ABL1 kinase activity reduction |
|---|---|
| Target Compound Data | Disrupts RIN1::ABL binding (TR-FRET IC50 <12 µM in confirmatory screen); decreases MAPK1/3 phosphorylation in K562 cells. |
| Comparator Or Baseline | Imatinib (direct ABL kinase inhibitor): rapid decrease in MAPK1/3 phosphorylation via catalytic inhibition. |
| Quantified Difference | Mechanistically distinct modality (PPI disruption vs. ATP-competitive inhibition). |
| Conditions | TR-FRET assay; K562 chronic myelogenous leukemia cell line. |
Why This Matters
This mechanism avoids the well-characterized gatekeeper mutations (e.g., T315I) that confer resistance to ATP-competitive ABL inhibitors, offering a differentiated mode-of-action for CML research.
- [1] Ting PY, Damoiseaux R, Titz B, Bradley KA, Graeber TG, Fernández-Vega V, Bannister TD, Chase P, Nair R, Scampavia L, Hodder P, Spicer TP, Colicelli J. Identification of small molecules that disrupt signaling between ABL and its positive regulator RIN1. PLoS One. 2015 Mar 26;10(3):e0121833. doi: 10.1371/journal.pone.0121833. View Source
